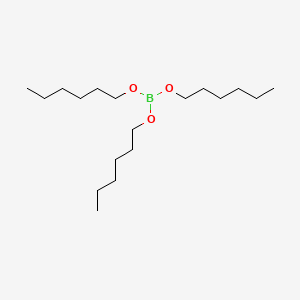

Trihexyl borate

Descripción

Propiedades

IUPAC Name |

trihexyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39BO3/c1-4-7-10-13-16-20-19(21-17-14-11-8-5-2)22-18-15-12-9-6-3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQYHGMMZKMQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCCCCC)(OCCCCCC)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968006 | |

| Record name | Trihexyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-36-0 | |

| Record name | Trihexyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5337-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexyl borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), trihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trihexyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEXYL BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LK29O7A4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Direct Esterification of Boric Acid with 1-Hexanol

Method Overview:

The most straightforward and widely adopted method for synthesizing trihexyl borate involves the direct esterification of boric acid with 1-hexanol. This reaction is typically conducted in the presence of a solvent such as toluene, using a Dean-Stark apparatus to continuously remove the water formed during the reaction, thereby driving the equilibrium toward ester formation.

Reaction Equation:

$$

\text{Boric acid} + 3\,\text{1-hexanol} \rightarrow \text{this compound} + 3\,\text{H}_2\text{O}

$$

Procedure Summary:

- Reactants: 1 mole boric acid, 3 moles 1-hexanol

- Solvent: Toluene

- Apparatus: Dean-Stark trap for azeotropic removal of water

- Conditions: Reflux until theoretical amount of water is collected (typically several hours)

- Workup: Remove solvent and excess alcohol by distillation; purify product by vacuum distillation

- Yields are typically very high, often exceeding 95% for 1-hexanol.

- The product is a clear, yellow liquid.

- Analytical data for this compound:

Table 1. Esterification Yields for Trialkyl Borates

| Alcohol Used | Yield (%) |

|---|---|

| 1-Butanol | 98 |

| 1-Hexanol | 98 |

| 2-Ethylhexanol | 85 |

| 1-Nonanol | 75 |

Source: Asian Journal of Chemistry, 2010

Transesterification Methods

Method Overview:

Transesterification involves the exchange of alkoxy groups between borate esters and alcohols. This method is particularly useful for preparing mixed or higher alkyl borates.

- Reactants: Triethyl borate and boron tri-n-hexyl (or vice versa)

- Conditions: Heated in an autoclave at 230–240°C for 6–10 hours

- Workup: Distillation under reduced pressure to separate products

Reaction Example:

$$

\text{Triethyl borate} + \text{Boron tri-n-hexyl} \rightarrow \text{this compound} + \text{Triethyl borate (byproduct)}

$$

- Example: 62.4 g (0.198 mol) of tri-n-hexyl borate and 42.8 g (0.437 mol) of boron triethyl heated for 10 hours at 230–240°C produced multiple borate esters, including diethyl boric acid hexyl ester and monoethyl boric acid di-n-hexyl ester, which were isolated by fractional distillation.

- This method is more complex and typically results in a mixture of products unless carefully controlled.

Table 2. Typical Transesterification Conditions

| Reactants | Temperature (°C) | Time (h) | Main Products |

|---|---|---|---|

| Tri-n-hexyl borate + Triethyl borate | 230–240 | 6–10 | Diethyl boric acid hexyl ester, monoethyl boric acid di-n-hexyl ester |

Alternative Synthesis via Alkoxide Route

Method Overview:

Another approach involves the reaction of boron trihalides or boron trifluoride etherate with sodium alkoxides in a hydrocarbon solvent. While this method is more commonly used for lower alkyl borates, it can be adapted for higher alkyl groups with appropriate modifications.

- Reactants: Boron trifluoride diethyl etherate, sodium hexoxide (prepared in situ from sodium and 1-hexanol)

- Solvent: Hydrocarbon solvent (e.g., xylene)

- Conditions: Heated to 70–100°C

- Workup: Distillation to isolate this compound

- This method is less favored for this compound due to the difficulty in preparing and handling higher alkoxides and the lower volatility of the product, but it remains a viable route for certain applications.

Comparative Analysis of Preparation Methods

Research Findings and Practical Notes

- Direct esterification is the most efficient and widely used method for this compound synthesis, offering high yields and operational simplicity.

- Transesterification can be employed for the synthesis of mixed or higher alkyl borates, but product mixtures and side reactions are more common.

- Alkoxide methods are generally reserved for laboratory-scale synthesis of lower alkyl borates due to handling difficulties with higher alkoxides and lower overall efficiency.

- Removal of water is critical in esterification reactions to drive the equilibrium toward product formation.

- Purification is typically achieved by vacuum distillation due to the relatively high boiling point of this compound.

- Analytical verification (NMR, IR, elemental analysis) is essential for confirming product identity and purity.

Análisis De Reacciones Químicas

Types of Reactions

Trihexyl borate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze back to boric acid and hexanol.

Transesterification: It can react with other alcohols to form different borate esters.

Oxidation and Reduction: this compound can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions.

Transesterification: Other alcohols and a catalyst, such as an acid or base.

Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired reaction.

Major Products Formed

Hydrolysis: Boric acid and hexanol.

Transesterification: Different borate esters and the corresponding alcohol.

Oxidation and Reduction: Various oxidized or reduced boron-containing compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Organic Reactions

Trihexyl borate is utilized as a reagent in various organic transformations. It serves as a precursor for other boron-containing compounds and plays a crucial role in the synthesis of boronate esters, which are important intermediates in organic chemistry .

Case Study: Boronate Ester Synthesis

In a study published in Chemical Science, THB was employed to synthesize boronate esters through direct reactions with alcohols. The reaction conditions were optimized to achieve high yields, demonstrating THB's effectiveness as a boron source .

Material Science

Ionic Liquids and Lubricants

this compound has been incorporated into ionic liquids, which exhibit unique properties such as high thermal stability and low volatility. These ionic liquids have been explored for tribological applications, where they can enhance lubrication performance beyond conventional oils .

Data Table: Properties of Ionic Liquids Derived from THB

| Property | Value |

|---|---|

| Viscosity | Low |

| Thermal Stability | High |

| Electrochemical Window | Wide |

Biomedical Applications

Dental Materials

Recent research has highlighted the potential of this compound in dental applications. Borate ions released from materials containing THB can help remineralize tooth structures and enhance their resistance to acid attacks. This property is particularly beneficial in preventing dental caries .

Case Study: Remineralization Effect

A study investigated the effects of THB on enamel and dentin blocks treated with borate solutions. The results indicated that samples treated with THB showed improved pH levels and surface integrity compared to control groups, suggesting its efficacy in dental remineralization .

Environmental Applications

Buffering Agent

In environmental chemistry, this compound has been studied for its buffering capacity in aqueous systems. Its ability to stabilize pH levels makes it useful in various applications, including water treatment processes where pH control is critical.

Mecanismo De Acción

The mechanism of action of trihexyl borate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, potentially affecting their function. In industrial applications, its lubricating properties are attributed to its ability to form a protective film on surfaces, reducing friction and wear.

Comparación Con Compuestos Similares

Key Findings :

- Reactivity : Shorter-chain borates (e.g., trimethyl) exhibit higher reactivity in esterification and transesterification due to lower steric hindrance. This compound’s bulkier structure slows hydrolysis but enhances thermal stability .

- Environmental Impact : this compound’s recoverable boric acid by-product offers a sustainability edge over tributyl and trimethyl analogs, which generate less reusable waste .

Ionic Liquid Counterparts: Phosphonium Orthoborates

This compound derivatives are integral to ionic liquids (ILs) like trihexyl(tetradecyl)phosphonium bis(oxalato)borate ([P₆,₆,₆,₁₄][BOB]). A comparison with related ILs reveals critical differences:

Actividad Biológica

Trihexyl borate (CHBO) is an organoborate compound that has garnered attention in various fields, including pharmaceuticals and materials science. This compound is synthesized by the esterification of boric acid with hexanol, resulting in a clear, colorless liquid with potential biological activities.

This compound is characterized by its molecular weight of 306.33 g/mol and a boiling point of approximately 68 °C. It is miscible with organic solvents such as alcohol and ether but insoluble in water. Its structure consists of a boron atom bonded to three hexyl groups, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBO |

| Molecular Weight | 306.33 g/mol |

| Boiling Point | 68 °C |

| Appearance | Colorless liquid |

| Solubility | Miscible with alcohol, ether |

Antimicrobial Properties

Research indicates that borate compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that borate-buffered solutions effectively inhibited various strains of bacteria, including Pseudomonas and Staphylococcus species . This suggests potential applications in developing antimicrobial agents or preservatives in pharmaceutical formulations.

Antioxidant Activity

This compound has been investigated for its antioxidant properties. A study focusing on the synthesis of borate esters showed that this compound could inhibit oxidation reactions effectively when combined with hindered phenolic compounds . This property may be beneficial in food preservation and cosmetic formulations, where oxidative stability is crucial.

Toxicological Evaluations

Toxicological assessments are vital for understanding the safety profile of this compound. In studies involving various animal models, no acute toxicity was observed at high doses (up to 2000 mg/kg), indicating a favorable safety margin . However, further research is necessary to fully elucidate its chronic toxicity and long-term effects.

Case Study 1: Antimicrobial Efficacy

A specific investigation into the antimicrobial efficacy of this compound revealed its effectiveness against multiple bacterial strains. The study utilized a series of dilutions to determine the minimum inhibitory concentration (MIC), finding that this compound exhibited MIC values comparable to traditional antibiotics .

Case Study 2: Antioxidant Mechanism

In another study examining the antioxidant mechanisms of this compound, researchers explored its ability to scavenge free radicals. The results indicated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a natural antioxidant agent in therapeutic applications .

Q & A

Basic Research Questions

Q. How can the synthesis of trihexyl borate derivatives be optimized to minimize boron-containing impurities?

- Methodological Answer : Optimize the molar ratio of boric acid to oxalic acid (e.g., 1:3) to favor complete protonation of oxalic acid, reducing electrostatic repulsion and promoting the formation of bis(oxalato)borate ([BOB]⁻) anions . Post-synthesis, purify the product by sequential washing with hot acetonitrile and ethanol to remove residual intermediates (e.g., [B(C₂O₄)(OH)₂·(HOOC–COOH)]⁻) . Use powder X-ray diffraction (PXRD) to verify crystallinity and detect amorphous impurities .

Q. What analytical techniques are effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : Use ¹¹B NMR with deconvolution (50% Lorentzian-Gaussian functions) to quantify boron-containing species (error ±0.5–1.5%) . For structural elucidation, employ ¹³C NMR to identify carbonyl/carboxylate groups in intermediates .

- Thermal Analysis : Combine differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability (e.g., decomposition above 313 K) .

- PXRD : Compare experimental patterns with simulated data to confirm phase purity and detect crystalline impurities .

Q. How can the hydrolytic stability of this compound-based ionic liquids be evaluated?

- Methodological Answer : Perform long-term exposure tests under controlled humidity and monitor structural changes via ¹¹B NMR. Use indirect Karl Fischer titration (avoiding methanol) to measure water content without inducing hydrolysis . For ionic conductivity, employ electrochemical impedance spectroscopy (e.g., Metrohm Autolab PGSTAT302N) .

Advanced Research Questions

Q. How do transition anionic complexes (TACs) form during the synthesis of phosphonium-based ionic liquids containing this compound derivatives?

- Methodological Answer : TACs like [B(C₂O₄)(OH)₂·(HOOC–COOH)]⁻ form during metathesis reactions due to incomplete proton transfer. Characterize TACs using ¹¹B/¹³C NMR (e.g., δ(¹³C) = 161.83 ppm for carboxylate) and electrospray ionization mass spectrometry (ESI-MS) . Heating (413 K) irreversibly converts TACs to [BOB]⁻ by releasing water, as confirmed by NMR resonance disappearance .

Q. What computational methods validate the coordination geometry of boron in this compound derivatives?

- Methodological Answer : Use density functional theory (DFT) to model boron-oxalate coordination. Compare computed ¹¹B chemical shifts with experimental NMR data. For aqueous systems, apply Raman spectroscopy paired with DFT to identify polyborate species (e.g., [B₃O₃(OH)₄]⁻) .

Q. How does stoichiometric variation in precursors affect the electrochemical properties of this compound-based electrolytes?

- Methodological Answer : Systematically vary borate:oxalate ratios (e.g., 1:1 to 1:3) and measure ionic conductivity using impedance spectroscopy. Correlate results with ¹¹B NMR impurity profiles. Excess oxalic acid (≥50 mol%) shifts equilibrium toward [BOB]⁻, enhancing conductivity .

Q. What strategies mitigate interference from sodium/chloride impurities in this compound ionic liquids?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.